

Application Note: Utilizing Tiliquinol as a Reference Standard in Chromatographic Analysis

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Compound of Interest

Compound Name: *Tiliquinol*

Cat. No.: *B1210629*

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Abstract

This document provides a detailed framework for the utilization of **Tiliquinol** as a reference standard in chromatographic assays. **Tiliquinol** (5-methyl-8-hydroxyquinoline) is a hydroxyquinoline derivative previously used as an antiprotozoal agent.^[1] Due to its well-defined chemical structure and properties, it can serve as a reliable reference standard for the identification and quantification of related compounds in various matrices. This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method, including instrumentation, chromatographic conditions, and sample preparation. As limited direct data exists for **Tiliquinol** as a reference standard, this protocol is adapted from established methods for analogous hydroxyquinoline compounds.

Introduction

Tiliquinol, with the chemical formula C₁₀H₉NO and a molecular weight of 159.18 g/mol, is a member of the hydroxyquinoline class of compounds.^[1] Accurate and precise analytical methods are crucial for the quantification of active pharmaceutical ingredients (APIs) and their related impurities. The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in chromatography. This document presents a proposed methodology for the use of **Tiliquinol** as a reference standard.

Chemical and Physical Properties of Tiliquinol

Property	Value	Reference
Chemical Name	5-methylquinolin-8-ol	[1]
CAS Number	5541-67-3	[1]
Molecular Formula	C10H9NO	[1]
Molecular Weight	159.18 g/mol	[1]
Appearance	Off-white to pale yellow crystalline powder	Assumed based on similar compounds
Solubility	Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.	Assumed based on chemical structure

Proposed High-Performance Liquid Chromatography (HPLC) Method

The chelating nature of hydroxyquinolines can present challenges in chromatographic analysis, often leading to poor peak shape and irreversible adsorption on metallic components of the HPLC system. The following proposed method is designed to mitigate these effects.

Instrumentation and Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD)
Column	Phenyl-silica column (e.g., 250 mm x 4.6 mm, 5 μ m) or a metal-free polymer-based column
Mobile Phase	Isocratic elution with Acetonitrile:Methanol:Water (30:20:50, v/v/v) containing 0.001 M NiCl ₂
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	273 nm
Injection Volume	10 μ L
Run Time	10 minutes

Rationale for parameter selection:

- The use of a Phenyl-silica column is proposed based on successful separation of halogenated 8-hydroxyquinoline compounds.
- The addition of Nickel(II) Chloride (NiCl₂) to the mobile phase is a strategy to form metal complexes with the hydroxyquinoline, preventing interactions with the stationary phase and system components, thereby improving peak symmetry.
- The detection wavelength of 273 nm is selected based on methods for similar compounds and is expected to provide good sensitivity for **Tiliquinol**.

Preparation of Standard Solutions

Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of **Tiliquinol** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 - 50 µg/mL. These solutions should be used to construct a calibration curve.

Experimental Protocols

Protocol for System Suitability Testing

To ensure the chromatographic system is performing adequately, a system suitability test should be conducted before sample analysis.

- Prepare a system suitability solution containing 20 µg/mL of **Tiliquinol** in the mobile phase.
- Inject the solution six replicate times.
- Calculate the parameters listed in the table below. The system is deemed suitable if the acceptance criteria are met.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$
Relative Standard Deviation (RSD) of Retention Time	$\leq 1.0\%$

Protocol for Generating a Calibration Curve

- Prepare a series of at least five working standard solutions of **Tiliquinol** (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the mobile phase as the diluent.
- Inject each standard solution in duplicate.
- Plot a graph of the mean peak area versus the concentration of **Tiliquinol**.
- Perform a linear regression analysis on the data. The correlation coefficient (r^2) should be ≥ 0.999 .

Data Presentation

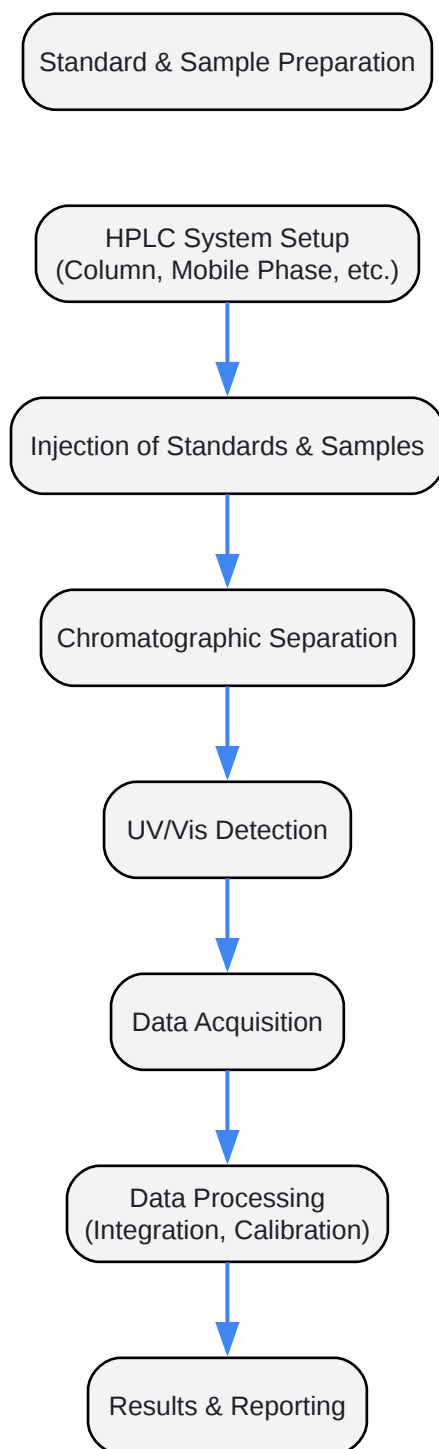
Representative Chromatographic Data (Hypothetical)

Parameter	Tiliquinol
Retention Time (min)	~ 5.8
Tailing Factor	1.2
Theoretical Plates	5500

Linearity Data (Hypothetical)

Concentration (µg/mL)	Mean Peak Area
1	50,000
5	255,000
10	510,000
25	1,275,000
50	2,550,000
Correlation Coefficient (r ²)	0.9995

Visualizations



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Caption: General workflow for chromatographic analysis.



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References

- 1. 5-Methyl-8-hydroxyquinoline | C₁₀H₉NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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